Tricholomalide A

CAS No.:

Cat. No.: VC1866189

Molecular Formula: C20H28O5

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28O5 |

|---|---|

| Molecular Weight | 348.4 g/mol |

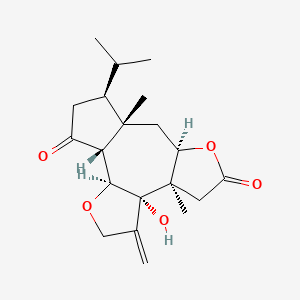

| IUPAC Name | (1R,2S,6S,7R,11R,13S,14S)-6-hydroxy-7,13-dimethyl-5-methylidene-14-propan-2-yl-3,10-dioxatetracyclo[11.3.0.02,6.07,11]hexadecane-9,16-dione |

| Standard InChI | InChI=1S/C20H28O5/c1-10(2)12-6-13(21)16-17-20(23,11(3)9-24-17)19(5)8-15(22)25-14(19)7-18(12,16)4/h10,12,14,16-17,23H,3,6-9H2,1-2,4-5H3/t12-,14+,16-,17-,18-,19+,20+/m0/s1 |

| Standard InChI Key | FNWXCFNQVRNNMR-AAQVCALCSA-N |

| Isomeric SMILES | CC(C)[C@@H]1CC(=O)[C@@H]2[C@]1(C[C@@H]3[C@@](CC(=O)O3)([C@@]4([C@H]2OCC4=C)O)C)C |

| Canonical SMILES | CC(C)C1CC(=O)C2C1(CC3C(CC(=O)O3)(C4(C2OCC4=C)O)C)C |

Introduction

Chemical Structure and Properties

Tricholomalide A features a complex carbon skeleton characteristic of neodolastane diterpenes. While the search results don't provide the exact molecular formula specifically for Tricholomalide A, its related compound Tricholomalide B has a molecular formula of C₂₀H₂₈O₅ with a molecular weight of 348.44 g/mol . Structurally, Tricholomalide A is likely to share fundamental similarities with Tricholomalide B but with distinct functional group arrangements that differentiate their biological activities.

Structural Features

Based on comparative data with other tricholomalides, Tricholomalide A likely possesses:

-

A seconeodolastane skeleton with a central cycloheptene ring

-

A γ-lactone ring system

-

Multiple hydroxyl and carbonyl functional groups

-

Specific stereochemistry that contributes to its biological activity

The structural configuration of Tricholomalide A has been a subject of detailed analysis, with studies examining its absolute stereochemistry. Research by Williams and colleagues has contributed to understanding the stereochemical relationships between tricholomalides and related compounds like trichoaurantianolides .

Physical and Chemical Properties

Though specific data for Tricholomalide A is limited in the search results, general properties of tricholomalides include:

-

Appearance as colorless or white crystalline compounds

-

Limited water solubility but greater solubility in organic solvents

-

Stability under standard laboratory conditions

-

Presence of characteristic functional groups that can be detected through spectroscopic methods

Biological Source and Isolation

Tricholomalide A is primarily obtained from mushrooms belonging to the genus Tricholoma. The isolation of this compound typically involves extraction of the fruiting bodies using organic solvents, followed by various chromatographic techniques to separate and purify the compound.

Natural Sources

The primary natural sources of Tricholomalide A include several species of Tricholoma mushrooms. These fungi are widely distributed in temperate forests, with various species examined for their secondary metabolite profiles. Recent investigations have expanded the search for tricholomalides to additional Tricholoma species, with Tricholoma ustaloides being identified as a source of new tricholomalide variants (D-G) .

Extraction and Isolation Methods

The general process for isolating Tricholomalide A from natural sources typically follows these steps:

-

Collection and identification of Tricholoma fruiting bodies

-

Drying and grinding of the fungal material

-

Extraction with organic solvents (commonly ethyl acetate)

-

Fractionation using various chromatographic techniques

-

Purification and structural confirmation through spectroscopic methods

The isolation of Tricholomalide A represents a challenging process due to the presence of structurally similar compounds and the need for sophisticated separation techniques.

Biological Activities

Tricholomalide A exhibits several notable biological activities that have attracted scientific attention, particularly its neurotrophic effects. These properties suggest potential applications in neurodegenerative disease research and other medical fields.

Neurotrophic Activity

One of the most significant biological properties of Tricholomalide A is its ability to induce neurite outgrowth. According to research findings, Tricholomalides A-C were found to induce neurite outgrowth in rat pheochromocytoma cells (PC-12) at micromolar concentrations . This neurotrophic activity suggests potential applications in neurological research and possibly in the development of treatments for neurodegenerative conditions.

Cytotoxicity Profile

An important aspect of Tricholomalide A's pharmacological profile is its relatively low cytotoxicity. Studies have shown that Tricholomalides A-C were non-toxic against HeLa human cancer cells at concentrations up to 50 μg/mL . This favorable toxicity profile enhances the compound's potential utility in pharmaceutical research, as it suggests a possible therapeutic window for neurological applications.

Comparison with Other Tricholomalides

Table 1 presents a comparison of biological activities between Tricholomalide A and related compounds:

| Compound | Neurite Outgrowth Activity | Cytotoxicity Against HeLa Cells | Other Notable Activities |

|---|---|---|---|

| Tricholomalide A | Induces neurite outgrowth in PC-12 cells at μM levels | Non-toxic at 50 μg/mL | Similar biological effects to other fungal diterpenoids |

| Tricholomalide B | Induces neurite outgrowth in PC-12 cells at μM levels | Non-toxic at 50 μg/mL | Potential neurotrophic applications |

| Tricholomalide C | Induces neurite outgrowth in PC-12 cells at μM levels | Non-toxic at 50 μg/mL | Similar properties to Tricholomalides A and B |

| Saponaceolides (related compounds) | Not specifically reported | Cytotoxic against various cancer cell lines | Strong inhibition of cancer cell growth |

This comparison highlights that while all three primary tricholomalides share similar neurotrophic activities and low cytotoxicity profiles against HeLa cells, other related compounds from Tricholoma species exhibit different biological properties, particularly in terms of cytotoxicity against cancer cells .

Structure-Activity Relationships

The biological activity of Tricholomalide A is intricately linked to its structural features. Research suggests that the specific arrangement of functional groups and stereochemistry contributes significantly to its neurotrophic properties.

Synthetic Approaches

The complex structure of Tricholomalide A presents significant challenges for synthetic chemists. Research efforts focused on developing synthetic routes to tricholomalides and related compounds have contributed to understanding their structural properties and establishing structure-activity relationships. These synthetic studies have provided insights into the critical structural elements required for biological activity .

Research Findings and Future Directions

Tricholomalide A represents an ongoing area of research interest, with recent studies expanding understanding of its properties and potential applications.

Current Research Status

Recent investigations have focused on:

-

Detailed structural characterization using advanced analytical techniques

-

Evaluation of biological activities beyond neurotrophic effects

-

Discovery of new tricholomalides (D-G) from additional Tricholoma species

-

Exploration of structure-activity relationships through synthetic and semi-synthetic approaches

These research efforts continue to enhance understanding of Tricholomalide A and related compounds, providing insights into their potential applications in medicine and biotechnology.

Challenges and Limitations

Despite its promising properties, several challenges limit the broader application of Tricholomalide A:

-

Limited natural abundance necessitating complex isolation procedures

-

Structural complexity challenging large-scale synthesis

-

Incomplete understanding of its mechanism of action

-

Limited in vivo studies examining efficacy and safety

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume